molecular formula C9H7F2N3O2 B1459516 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1858255-65-8

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1459516
CAS No.: 1858255-65-8
M. Wt: 227.17 g/mol
InChI Key: OYDWIRPCODYOST-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a triazolone moiety. The presence of the difluoromethoxy group imparts distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the formation of the triazolone structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through radical trifluoromethylation or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The triazolone moiety may also contribute to the compound’s overall biological effects by interacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted phenyl derivatives and triazolone-containing molecules. Examples include:

Uniqueness

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of the difluoromethoxy group and the triazolone moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Chemical Identity and Structure

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound characterized by its unique difluoromethoxy group attached to a phenyl ring and a triazolone moiety. Its chemical formula is C9H7F2N3O2C_9H_7F_2N_3O_2, and it has the CAS number 1858255-65-8. The compound's structure is pivotal in influencing its biological activity, particularly through its interactions with various biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings related to its biological effects:

1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazole can inhibit the growth of various bacterial and fungal strains. For instance, a study evaluating related triazole compounds demonstrated moderate antifungal activity against Candida species, with some compounds showing minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against C. albicans .

2. Anti-inflammatory Properties
Triazole derivatives are often investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory responses and cancer progression. In related studies, triazole-based compounds have shown promising results as selective COX-2 inhibitors with IC50 values comparable to established anti-inflammatory drugs .

3. Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Another significant area of research involves the inhibition of IDO1, an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. Compounds designed based on triazole scaffolds have demonstrated potent inhibition of IDO1, which is particularly relevant in cancer therapy due to its role in tumor immune escape . The most active compounds showed nanomolar potency in enzymatic assays without significant cytotoxicity.

The biological activity of this compound can be attributed to its structural features that enhance binding affinity to specific molecular targets:

  • Binding Affinity : The difluoromethoxy group may enhance the compound's interaction with enzymes or receptors by increasing hydrophobic interactions or forming hydrogen bonds.
  • Molecular Docking Studies : Computational studies suggest that the triazolone moiety interacts with nucleophilic sites in biomolecules, facilitating its biological effects.

Data Summary

Biological Activity Description Reference
AntimicrobialModerate antifungal activity against Candida spp.; MIC = 62.5 µg/mL
Anti-inflammatorySelective COX-2 inhibition; IC50 comparable to Celecoxib
IDO1 InhibitionPotent nanomolar inhibitors; low cytotoxicity

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antifungal Activity Study : A recent investigation into triazole derivatives revealed that certain compounds exhibited significant antifungal properties against Candida albicans, indicating potential for therapeutic applications in treating fungal infections .
  • COX-2 Inhibition Research : Another study focused on designing triazole-based compounds for COX-2 inhibition demonstrated that selected derivatives had high selectivity and efficacy, suggesting their application in managing inflammatory conditions .
  • Cancer Therapeutics : Research targeting IDO1 has shown that triazole derivatives can effectively modulate immune responses in cancer therapy by inhibiting this enzyme, thus preventing tumor immune escape mechanisms .

Properties

IUPAC Name

4-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c10-8(11)16-7-3-1-2-6(4-7)14-5-12-13-9(14)15/h1-5,8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWIRPCODYOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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